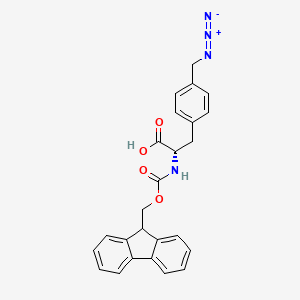![molecular formula C7H13NO2 B6289791 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane CAS No. 2172107-89-8](/img/structure/B6289791.png)
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system, where two rings share a single atom (the spiro carbon). The presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, influencing the compound’s interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. Specific details on the synthetic routes and reaction conditions are limited in the literature. general methods for synthesizing spirocyclic compounds often include:
Cyclization Reactions: Utilizing precursors that contain the necessary functional groups to form the spirocyclic structure.
Catalysts and Reagents: Commonly used catalysts and reagents may include acids, bases, and transition metal catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors or batch processes.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the ring system.
Reduction: Reduction reactions could target the spirocyclic ring, potentially opening the ring structure.
Substitution: Substitution reactions may occur at the methyl group or other positions within the ring system.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce ring-opened compounds.
Aplicaciones Científicas De Investigación
9-Methyl-2,5-dioxa-8-azaspiro[3
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and coatings, leveraging its spirocyclic structure for enhanced material properties.
Mecanismo De Acción
The mechanism of action for 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its ability to interact with other molecules through hydrogen bonding and polarity. The spirocyclic ring system provides a rigid framework that can influence the compound’s binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
2,5-Dioxa-8-azaspiro[3.5]nonane: Lacks the methyl group, which may influence its reactivity and binding properties.
8-Azaspiro[3.5]nonane: Does not contain the oxygen atoms, affecting its polarity and hydrogen bonding potential.
Uniqueness: 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane is unique due to the combination of a spirocyclic ring system with both oxygen and nitrogen atoms, as well as a methyl group. This combination provides distinct chemical properties, such as enhanced polarity and potential for hydrogen bonding, which can be leveraged in various applications.
Propiedades
IUPAC Name |
9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)10-3-2-8-6/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCGIXVHHALVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(COC2)OCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)


![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)


![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)


